6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
Description
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] is a brominated spirocyclic compound featuring an isoquinoline core fused to an oxetane ring via a spiro junction. Bromine substitution at position 6 of the isoquinoline moiety may influence electronic properties and serve as a handle for further functionalization.
Properties
IUPAC Name |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSUXXEXLUCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The compound’s core consists of a partially saturated isoquinoline ring (3,4-dihydro-2H-isoquinoline) fused to a strained oxetane ring via a spiro carbon (Figure 1). The bromine atom at C6 introduces electronic asymmetry, influencing both reactivity and intermolecular interactions. Key challenges in synthesis include achieving regioselective bromination and controlling stereochemistry during spirocyclization.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1393545-74-8 | |
| Molecular Formula | C₁₁H₁₂BrNO | |
| Molecular Weight | 254.13 g/mol | |
| IUPAC Name | 6-bromospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane] |
Synthetic Pathways
Spirocyclization via Intramolecular Williamson Etherification
This method involves constructing the oxetane ring through nucleophilic displacement. A 1,3-diol precursor is converted to a dihalide or ditosylate, followed by base-mediated cyclization.
Procedure :
- Dihydroisoquinoline Precursor : 5-Bromo-2,3-dihydro-1H-inden-1-one is treated with sodium azide in dichloromethane under N₂, yielding an intermediate amine.
- Halogenation : The diol intermediate is reacted with methanesulfonyl chloride to form a dimesylate.
- Cyclization : Treatment with K₂CO₃ in methanol induces intramolecular etherification, forming the spiro-oxetane.
Optimization :
- Solvent : Methanol or THF improves yield (70–82%) by stabilizing the transition state.
- Base : NaH or KOtBu in DMSO at 70°C enhances reaction rates but risks Grob fragmentation.
Table 2: Cyclization Yields Under Varied Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | MeOH | 25 | 70 | |
| 2 | NaH | DMSO | 70 | 85 | |
| 3 | KOtBu | THF | 80 | 91 |
Bromination Strategies
Bromine can be introduced early (pre-cyclization) or late (post-cyclization). Electrophilic aromatic substitution (EAS) is preferred for regioselectivity.
Pre-cyclization Bromination
Advantages : Higher yields due to easier access to the aromatic ring.
Procedure :
- 2,3-Dihydro-1H-isoquinolin-1-one is treated with Br₂ in CHCl₃ at 0°C, achieving 92% bromination at C6.
- Subsequent reduction with NaBH₄ yields 5-bromo-2,3-dihydro-1H-inden-1-ol, a key cyclization precursor.
Post-cyclization Bromination
Advantages : Avoids side reactions during cyclization.
Procedure :
Alternative Approaches
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling enables late-stage functionalization. A boronic ester intermediate is generated via borylation of the spiro-oxetane using Pd(dppf)Cl₂ and bis(pinacolato)diboron. Subsequent coupling with aryl halides introduces diverse substituents.
Example :
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or hydrogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its unique spiro structure enables the formation of diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution .
Biology
- Antimicrobial Properties : Preliminary studies indicate that 6-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] exhibits antimicrobial activities against various pathogens. Research has shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Medicine
- Pharmaceutical Intermediate : The compound is being investigated for its potential as a pharmaceutical intermediate in drug synthesis. Its unique structure may contribute to the development of new therapeutic agents targeting diseases such as cancer and infections.
Industrial Applications
The compound's distinctive structural properties make it suitable for applications in materials science. It may be utilized in the development of new materials with specific mechanical or chemical properties due to its spirocyclic nature.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Antifungal Activity : Research indicates that derivatives related to this compound show effectiveness against Candida albicans and Candida glabrata. The mechanism appears to involve disruption of fungal cell membranes or inhibition of critical metabolic pathways.
- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the binding affinity and interactions of this compound with biological targets. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Spiro Architectures
a. 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS: 1314756-12-1)
- Structure : Replaces the oxetane ring with a cyclobutane (four-membered carbon ring).
- Key Differences: The absence of oxygen in the spiro ring reduces polarity and hydrogen-bonding capacity. Molecular formula: C₁₂H₁₄BrN (vs. C₁₂H₁₂BrNO for the target compound) .
- Applications : Cyclobutane-spiro compounds are often explored in medicinal chemistry for conformational rigidity, but pharmacological data for this specific analogue are unavailable.
b. 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS: 1190861-43-8)
- Structure : Spiro junction between indoline and a six-membered pyran ring.
- Key Differences : The pyran ring introduces additional oxygen atoms and a ketone group, altering solubility and reactivity. Molecular weight: 282.13 g/mol (vs. ~268.14 g/mol for the target compound) .
Functional Group Comparisons
a. Brominated Isoquinoline Derivatives
- Pyrrolo[2,1-a]isoquinolines: Synthesized via 1,3-dipolar cycloadditions, these lack spiro architectures but share the isoquinoline core. Bromine substitution in such systems is rare, but non-brominated derivatives exhibit antimicrobial activity .
- Tau Tracers (e.g., 18F-AV1451): Isoquinoline-based diagnostic agents highlight the moiety’s role in binding amyloid proteins. Bromine in the target compound may similarly modulate target affinity .
b. Oxetane-Containing Compounds
- 6-Bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-oxetane]: Shares the spiro-oxetane structure but replaces isoquinoline with naphthalene. Reported spectral data (¹H-NMR: δ 4.62–4.78 ppm for oxetane protons) suggest similar electronic environments for the oxetane ring in the target compound .
Physicochemical and Spectral Properties
*Predicted values based on structural analogs.
Biological Activity
6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, focusing on antibacterial and antifungal activities, as well as its pharmacological implications.
- IUPAC Name : 6-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]
- Molecular Formula : C11H12BrNO
- Molecular Weight : 254.13 g/mol
- CAS Number : 1393545-74-8
- Purity : 97% .
Antibacterial Activity
Recent studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of halogen substituents in these compounds often correlates with enhanced bioactivity.
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 6-Bromo Compound | Bacillus subtilis | 75 |
| 6-Bromo Compound | Enterococcus faecalis | 125 |
| 6-Bromo Compound | Escherichia coli | <125 |
| 6-Bromo Compound | Pseudomonas aeruginosa | 150 |
These findings suggest that the compound may also exhibit similar antibacterial properties, particularly due to the presence of the bromine atom which is known to enhance biological activity .
Antifungal Activity
In addition to antibacterial properties, compounds related to 6-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane] have been evaluated for antifungal activity. The effectiveness against fungi such as Candida albicans and Candida glabrata has been noted in related studies. The mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of key metabolic pathways .
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various spiro compounds. The results indicated that spiro compounds could act as potential leads for developing new antimicrobial agents. Specifically, the study highlighted how structural modifications could enhance activity against resistant strains of bacteria .
Another investigation focused on the structure-activity relationship (SAR) of spiro compounds, revealing that modifications at specific positions could significantly influence their biological efficacy. This emphasizes the need for further research into the optimization of 6-bromo derivatives for enhanced antibacterial and antifungal activities .
Q & A
Advanced Research Question
- Core modifications : Introduce substituents at the isoquinoline C-4 position to enhance binding affinity (e.g., methyl or fluoro groups shown to improve target engagement in related compounds) .
- Spiro-ring variation : Replace oxetane with azetidine or thietane to modulate lipophilicity (ClogP) and solubility .
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., caspase-3 or kinase domains) .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
Crystallization difficulties stem from the spirocyclic conformation and bromine’s heavy atom effects. Strategies include:
- Solvent screening : Slow evaporation of acetone/petroleum ether (1:5) produces diffraction-quality crystals .
- Cocrystallization : Use coformers (e.g., thiocyanate) to stabilize the lattice via halogen bonding .
- Low-temperature data collection : Mitrate thermal motion artifacts (e.g., 100 K for X-ray diffraction) .
How do competing reaction pathways impact the synthesis of derivatives?
Advanced Research Question
Competing pathways (e.g., elimination vs. substitution) can be controlled by:
- Base selection : Use K2CO3 instead of stronger bases (e.g., NaOH) to favor substitution over elimination .
- Leaving group tuning : Replace bromine with iodine to enhance electrophilicity at the spiro center .
- Microwave-assisted synthesis : Reduce reaction time and side-product formation (e.g., 100°C, 30 minutes) .
What computational methods validate NMR assignments for complex spin systems in this compound?
Advanced Research Question
- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton coupling and long-range C-H connectivity (e.g., confirming spiro junction connectivity) .
- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set .
- DEPT-135 : Differentiate CH3, CH2, and CH groups in crowded spectral regions (e.g., δ 20–45 ppm for aliphatic carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
